Copper(I) hexafluoro-2,4-pentanedionate 1,5-cyclooctadiene complex
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Overview
Description
Synthesis Analysis
The synthesis of this complex involves the reaction between copper(I) salts (such as copper(I) chloride or copper(I) bromide) and hexafluoro-2,4-pentanedione (Hfac) in the presence of 1,5-cyclooctadiene (COD) as a co-ligand. The reaction typically occurs under inert gas conditions to prevent oxidation of the copper(I) center. The resulting complex can be isolated as a light yellow to green powder or crystals .
Molecular Structure Analysis
The molecular formula of the complex is C13H13CuF6O2, with a molecular weight of 378.78 g/mol. The copper(I) center is coordinated by two hexafluoro-2,4-pentanedionate ligands and one 1,5-cyclooctadiene ligand. The complex adopts a distorted tetrahedral geometry around the copper atom. The ligands contribute to the stability and reactivity of the complex .
Chemical Reactions Analysis
Scientific Research Applications
Subheading Electronic Structure Analysis
The valence electronic structure of the compound Copper(I) hexafluoro-2,4-pentanedionate 1,5-cyclooctadiene complex has been extensively investigated, revealing its potential as a precursor for creating thin copper films in microelectronics. The analysis involved ultraviolet photoelectron and X-ray emission spectroscopy, highlighting the compound's electronic interactions and its suitability for semiconductor applications (Bulusheva et al., 2001).
Behaviour in Ionic Liquids
Subheading Electrochemical and Solvation Behavior
Research has explored the behavior of copper(II) complexes of pentane-2,4-dione and hexafluoro-2,4-pentanedione in ionic liquids, using spectroscopic and electrochemical techniques. The study provides insights into the redox properties and solvation phenomena of these complexes, which are crucial for applications in fields like catalysis and battery technology (Nunes et al., 2014).
properties
InChI |
InChI=1S/C8H12.C5H2F6O2.Cu/c1-2-4-6-8-7-5-3-1;6-4(7,8)2(12)1-3(13)5(9,10)11;/h1-2,7-8H,3-6H2;1,12H;/b;2-1-; |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSAPIYREFIKPSH-FJOGWHKWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[CH][CH]CC[CH][CH]1.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Cu] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[CH][CH]CC[CH][CH]1.C(=C(/C(F)(F)F)\O)\C(=O)C(F)(F)F.[Cu] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14CuF6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 92043567 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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